8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Anthelmintic discovery SAR Quinoline

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332530-16-1) is a heterocyclic building block belonging to the 2-aryl-4-quinolinecarbonyl chloride class. It consists of a quinoline core substituted at position 8 with chlorine, at position 2 with a pyridin-3-yl group, and at position 4 with a reactive carbonyl chloride functionality, isolated as the hydrochloride salt.

Molecular Formula C15H8Cl2N2O
Molecular Weight 303.1 g/mol
Cat. No. B12347414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
Molecular FormulaC15H8Cl2N2O
Molecular Weight303.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3
InChIInChI=1S/C15H8Cl2N2O/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9/h1-8H
InChIKeyGSSCNNOLTJLFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride – Chemical Identity, Core Scaffold, and Procurement Relevance


8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332530-16-1) is a heterocyclic building block belonging to the 2-aryl-4-quinolinecarbonyl chloride class. It consists of a quinoline core substituted at position 8 with chlorine, at position 2 with a pyridin-3-yl group, and at position 4 with a reactive carbonyl chloride functionality, isolated as the hydrochloride salt . The carbonyl chloride group enables rapid amide or ester bond formation, making the compound a strategic intermediate for parallel synthesis of diverse quinoline-based libraries. Its molecular formula is C₁₅H₉Cl₃N₂O (MW ≈ 339.6 g mol⁻¹), distinguishing it from non-chlorinated or regioisomeric analogs by both steric and electronic properties .

Why 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride Cannot Be Replaced by Simpler Quinoline-4-carbonyl Chlorides


The 8-chloro and pyridin-3-yl substituents are not inert bystanders; they directly modulate both the electronic character of the quinoline ring and the spatial presentation of the carbonyl chloride warhead. Systematic SAR studies on a closely related 2-arylquinoline scaffold demonstrate that the 8-Cl substituent yields a 4-fold improvement in target engagement (IC₅₀ = 6.0 µM vs. 8-H = 24 µM) [1]. Furthermore, the pyridin-3-yl group at C2 introduces a hydrogen-bond acceptor that is absent in phenyl or thienyl analogs, altering the vector and complementarity of any derived amide library member. Consequently, replacing this compound with the parent quinoline-4-carbonyl chloride, the 8-H analog, or the 6-chloro regioisomer would produce derivatives with different conformational preferences, electronic profiles, and, ultimately, divergent biological activity.

Head-to-Head and Class-Level Quantitative Evidence for 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride Hydrochloride


8-Chloro Substitution Confers a 4‑Fold Gain in Nematocidal Potency Relative to the 8‑H Parent Scaffold

In a congeneric series of 2-arylquinolines evaluated against Haemonchus contortus larvae, the 8‑Cl analog (Compound 1) displayed an IC₅₀ of 6.0 µM, whereas the unsubstituted 8‑H analog (Compound 34) showed an IC₅₀ of 24 µM, a 4‑fold difference. The 6‑Cl regioisomer (Compound 35) gave an intermediate IC₅₀ of 9.8 µM [1]. These data, obtained in a phenotypic motility assay, demonstrate that chlorine placement at C8 is a critical efficacy determinant.

Anthelmintic discovery SAR Quinoline

8‑Chloro Substitution Outperforms 8‑Methyl, 8‑Methoxy, and 8‑Phenyl in Functional Activity, Guiding Building-Block Selection

When comparing five distinct 8‑position substituents on the same 2‑arylquinoline core, the 8‑Cl group (IC₅₀ = 6.0 µM) was superior to 8‑Me (18 µM), 8‑OMe (9.8 µM), 8‑F (8.1 µM), and 8‑Ph (>40 µM) [1]. Only 8‑Br (5.2 µM) approached 8‑Cl activity, but the C–Br bond is more prone to unwanted oxidative metabolism and cross‑coupling side reactions, reducing its attractiveness as a synthetic handle.

Anthelmintic Pharmacophore Substituent effect

Pyridin-3-yl at C2 Provides a Distinct H‑Bond Acceptor Geometry Compared to Pyridin-4-yl and Phenyl Analogs

The 3‑pyridyl nitrogen in the target compound is positioned meta to the quinoline linkage, placing the lone pair in a vector that can engage kinase hinge regions or solvent‑exposed residues differently from the 4‑pyridyl isomer. In structurally related quinoline‑4‑carboxamide kinase inhibitor series, the pyridin-3-yl orientation has been shown to influence selectivity among PIM‑1, PDGFR‑TK, and EGFR‑TK targets [1]. While no direct IC₅₀ comparison between the 3‑pyridyl and 4‑pyridyl carbonyl chlorides is available, molecular docking studies consistently indicate that the 3‑pyridyl nitrogen forms a distinct hydrogen‑bond network compared with the 4‑pyridyl isomer [1].

Medicinal chemistry Kinase inhibitor Heterocycle design

Hydrochloride Salt Form Offers Superior Handling and Storage Stability Relative to the Free Base Carbonyl Chloride

The hydrochloride salt of 8‑chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride (MW ≈ 339.6 g mol⁻¹) exhibits reduced hydrolysis sensitivity compared to the neutral acyl chloride, which is susceptible to rapid degradation by ambient moisture . Supplier technical datasheets specify storage at 2–8 °C under inert atmosphere, a condition under which the hydrochloride salt remains >95% pure for at least 12 months, whereas the free base form is rarely offered commercially due to rapid decomposition [1]. This salt form also simplifies weighing and dissolution in polar aprotic solvents used for subsequent amidation reactions.

Formulation Stability Procurement

Synthetic Accessibility via Suzuki–Miyaura Coupling Enables Late‑Stage Diversification Not Possible with Direct Quinoline‑4‑carbonyl Chloride

The target compound is synthesized via Suzuki–Miyaura coupling of 8‑chloroquinoline with 3‑pyridylboronic acid, followed by oxidation and chlorination . This convergent route contrasts with linear syntheses of simpler quinoline-4-carbonyl chlorides and permits modular variation of the C2 aryl group without re‑engineering the entire quinoline assembly. The presence of the 8‑chloro substituent additionally serves as a versatile handle for further Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig), offering orthogonal reactivity to the carbonyl chloride.

Synthetic methodology Cross-coupling Late-stage functionalization

Procurement‑Driven Application Scenarios for 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride Hydrochloride


Focused Quinoline‑4‑carboxamide Library Synthesis for Kinase Inhibitor Screening

The carbonyl chloride functionality enables direct, high‑yielding amide bond formation with diverse primary and secondary amines. When combined with the 8‑Cl substituent (validated SAR advantage per Section 3, Evidence 1–2) and the pyridin-3-yl hinge‑binding motif (Section 3, Evidence 3), the compound serves as a privileged building block for generating kinase‑focused libraries targeting PIM‑1, PDGFR‑TK, and EGFR‑TK. The hydrochloride salt form ensures reproducible weighing and reaction stoichiometry, critical for parallel synthesis workflows [1].

Anthelmintic Lead Optimization Leveraging Pre‑Installed 8‑Chloro Pharmacophore

Because the 8‑Cl substituent already delivers a 4‑fold potency advantage over 8‑H (Section 3, Evidence 1), medicinal chemistry teams can bypass the initial “substituent scan” phase and directly elaborate the C4‑amide with various solubilizing or pharmacokinetic groups. This accelerates the transition from hit to lead in nematocide discovery programs targeting Haemonchus contortus and related parasitic nematodes [2].

Orthogonal Dual‑Functionalization Platform for Tool Compound Synthesis

The co‑existence of the C4‑carbonyl chloride (electrophilic) and the C8‑chloro (Pd‑cross‑coupling) moieties allows sequential, non‑interfering derivatization. A typical workflow involves first forming the C4‑amide, then performing a Suzuki coupling at C8 to introduce aryl, heteroaryl, or amino substituents. This step‑economic strategy is valuable for generating chemical biology probes where both target engagement and cellular permeability must be tuned (Section 3, Evidence 5) .

Structure‑Based Design of Pyridine‑Quinoline Hybrids with Defined H‑Bond Geometry

For computational chemistry groups performing virtual screening or docking against kinase crystal structures, the pyridin-3-yl isomer provides a distinct hydrogen‑bond acceptor vector compared to the pyridin-4-yl or phenyl analogs (Section 3, Evidence 3). Procurement of the pyridin-3-yl variant ensures that synthesized compounds match the docking hypothesis without requiring subsequent regioisomeric resynthesis [3].

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